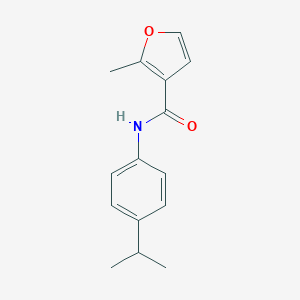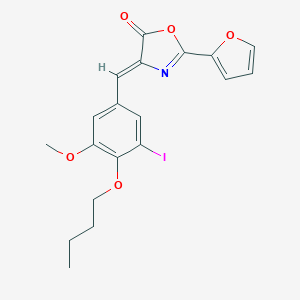![molecular formula C19H19Cl2NO3 B443516 3-[(2,4-DICHLOROPHENOXY)METHYL]-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)BENZAMIDE](/img/structure/B443516.png)
3-[(2,4-DICHLOROPHENOXY)METHYL]-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)BENZAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2,4-DICHLOROPHENOXY)METHYL]-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)BENZAMIDE is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its complex molecular structure, which includes a benzamide core linked to a dichlorophenoxy group and a tetrahydrofuran moiety. Its unique structure imparts specific chemical and physical properties, making it valuable in various fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,4-DICHLOROPHENOXY)METHYL]-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)BENZAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the dichlorophenoxy intermediate: This step involves the reaction of 2,4-dichlorophenol with an appropriate alkylating agent to form the 2,4-dichlorophenoxy group.
Attachment of the benzamide core: The dichlorophenoxy intermediate is then reacted with a benzoyl chloride derivative under basic conditions to form the benzamide core.
Introduction of the tetrahydrofuran moiety: The final step involves the reaction of the benzamide intermediate with tetrahydrofuran in the presence of a suitable catalyst to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of high-purity reagents, precise control of reaction conditions, and efficient purification methods to ensure the final product meets industry standards.
化学反応の分析
Types of Reactions
3-[(2,4-DICHLOROPHENOXY)METHYL]-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, often altering its chemical properties.
Substitution: The compound can participate in substitution reactions, where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions result in the formation of new compounds with altered functional groups.
科学的研究の応用
3-[(2,4-DICHLOROPHENOXY)METHYL]-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)BENZAMIDE has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and chemical research.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development and pharmacological studies.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-[(2,4-DICHLOROPHENOXY)METHYL]-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through binding to target proteins or enzymes, leading to modulation of their activity. This interaction can result in various biological responses, such as inhibition of microbial growth or induction of cell death in cancer cells. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
3-[(2,4-DICHLOROPHENOXY)METHYL]-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)BENZAMIDE: shares similarities with other benzamide derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This compound’s structure allows for targeted interactions with molecular targets, making it valuable for specific research and industrial applications.
特性
分子式 |
C19H19Cl2NO3 |
|---|---|
分子量 |
380.3g/mol |
IUPAC名 |
3-[(2,4-dichlorophenoxy)methyl]-N-(oxolan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C19H19Cl2NO3/c20-15-6-7-18(17(21)10-15)25-12-13-3-1-4-14(9-13)19(23)22-11-16-5-2-8-24-16/h1,3-4,6-7,9-10,16H,2,5,8,11-12H2,(H,22,23) |
InChIキー |
ZOHSRCDESNJPSC-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)CNC(=O)C2=CC=CC(=C2)COC3=C(C=C(C=C3)Cl)Cl |
正規SMILES |
C1CC(OC1)CNC(=O)C2=CC=CC(=C2)COC3=C(C=C(C=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(2-bromophenoxy)methyl]-N-(3,5-dimethylphenyl)furan-2-carboxamide](/img/structure/B443434.png)
![N-benzyl-3-[(2-naphthyloxy)methyl]benzamide](/img/structure/B443435.png)
![(5E)-2-(4-bromoanilino)-5-[(3-chloro-5-methoxy-4-prop-2-enoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B443436.png)
![Methyl 4-[(3-cyclopentylpropanoyl)amino]benzoate](/img/structure/B443437.png)
![Methyl 4-(4-methylphenyl)-2-[(2-thienylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B443438.png)

![Methyl 2-{[(4-chlorophenoxy)acetyl]amino}-5-(diethylcarbamoyl)-4-methylthiophene-3-carboxylate](/img/structure/B443442.png)

![Butyl 4-[(ethylsulfonyl)amino]benzoate](/img/structure/B443445.png)
![N-(3-ethylphenyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B443447.png)
![N-benzyl-5-[(4-tert-butylphenoxy)methyl]furan-2-carboxamide](/img/structure/B443450.png)

![Dimethyl 5-{[3-(4-tert-butylphenyl)acryloyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B443453.png)
![1-[4-(3-Ethoxy-5-iodo-4-isopropoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl]ethanone](/img/structure/B443454.png)
